molecular formula C22H23N3O3 B2429048 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide CAS No. 898429-50-0

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide

Cat. No. B2429048
CAS RN: 898429-50-0
M. Wt: 377.444
InChI Key: ZIVUGDZZHSLWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Heterocyclic Schiff Bases as Corrosion Inhibitors : Heterocyclic compounds, including quinoline derivatives, have been studied for their potential as corrosion inhibitors for metals. For instance, Schiff bases derived from quinoline have shown effectiveness in protecting carbon steel against corrosion in acidic environments. These compounds adhere to metal surfaces, forming a protective layer that impedes corrosion processes (Imene Benmahammed et al., 2020).

Biological Activity

Azoimine Quinoline Derivatives : Quinoline derivatives, including azoimine quinolines, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities. These compounds exhibit promising biological activities at very low concentrations, suggesting their potential in pharmaceutical applications (Khaoula Douadi et al., 2020).

Antitubercular Activity

Synthesis and Antitubercular Evaluation of Dihydro-6H-Quinolin-5-ones : The synthesis of novel dihydro-6H-quinolin-5-ones and their evaluation against Mycobacterium tuberculosis have been explored. Some synthesized compounds exhibited significant antitubercular activity, highlighting the potential of quinoline derivatives in developing new antitubercular agents (S. Kantevari et al., 2011).

Chemical Synthesis and Catalysis

Pd-Catalyzed Arylation of Cyclopropanes : The Pd-catalyzed direct arylation of C(sp^3)-H bonds in cyclopropanes to produce cyclopropanecarboxamides has been investigated. This method allows for the assembly of compounds with potential pharmaceutical applications, demonstrating the versatility of cyclopropane and quinoline derivatives in synthetic chemistry (Ramarao Parella et al., 2013).

Polymorphism and Drug Development

Polymorphic Modifications of Quinoline Derivatives : The study of polymorphic forms of certain quinoline carboxamides, which possess strong diuretic properties, has implications for drug development and formulation. Understanding polymorphism is crucial for optimizing the bioavailability and stability of pharmaceutical compounds (S. Shishkina et al., 2018).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-2-3-7-18(14)24-21(27)20(26)23-17-11-10-15-6-4-12-25(19(15)13-17)22(28)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVUGDZZHSLWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.